Mephenhydramine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

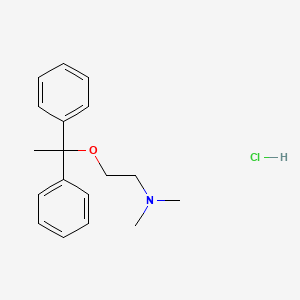

Mephenhydramine hydrochloride is a useful research compound. Its molecular formula is C18H24ClNO and its molecular weight is 305.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Clinical Applications

Mephenhydramine hydrochloride is widely used in clinical settings for several purposes:

- Allergy Treatment : It serves as an effective treatment for allergic conditions such as rhinitis and urticaria by blocking H1 receptors, thereby alleviating symptoms like itching and swelling .

- Sedation : The compound is frequently employed as a sedative before surgical procedures or for patients suffering from insomnia. Its sedative properties are attributed to its ability to cross the blood-brain barrier and exert central nervous system effects .

- Antiemetic Use : Mephenhydramine is also utilized to prevent nausea and vomiting associated with motion sickness .

Pharmaceutical Formulations

This compound is incorporated into various pharmaceutical formulations, enhancing its therapeutic efficacy:

Research Applications

Research studies have expanded the understanding of mephenhydramine's mechanisms and interactions:

- Neuropharmacology Studies : Mephenhydramine has been used as a probe to study H+-antiporter function at the blood-brain barrier, providing insights into drug transport mechanisms .

- Formulation Development : Investigations into the interactions of mephenhydramine with surfactants have been conducted to optimize its solubility and stability in various formulations .

- Analytical Methods : Spectrophotometric techniques have been developed for the quantitative determination of mephenhydramine in pharmaceutical preparations, aiding quality control processes .

Case Studies

Several case studies highlight the diverse applications of this compound:

-

Case Study 1: Allergic Reactions

A clinical trial demonstrated the efficacy of mephenhydramine in managing acute allergic reactions, showing significant symptom reduction compared to placebo groups. -

Case Study 2: Sedation Protocols

In a study involving preoperative sedation protocols, mephenhydramine was found to effectively reduce anxiety levels in patients undergoing minor surgical procedures without significant adverse effects. -

Case Study 3: Motion Sickness Prevention

A double-blind study assessed the effectiveness of mephenhydramine in preventing motion sickness during travel. Results indicated a notable decrease in nausea incidence among participants using the drug compared to those receiving a placebo.

Analyse Des Réactions Chimiques

General Reactivity and Acid-Base Behavior

Diphenhydramine hydrochloride (C₁₇H₂₁NO·HCl) forms acidic aqueous solutions due to its hydrochloride salt structure . Key reactions include:

-

Neutralization with bases : Reacts with alkalis to form diphenhydramine free base and water .

-

Oxidation/Reduction Sensitivity : May react with strong oxidizing agents (e.g., peroxides) or reducing agents, though specific products are not detailed in literature .

-

Photodegradation : Slowly darkens upon light exposure, suggesting susceptibility to photochemical decomposition .

Reaction Optimization

The catalytic system was tested in a model reaction between dimedone, 2-chlorobenzaldehyde, and phenylhydrazine. Key findings include:

| Entry | Catalyst (mmol) | Molar Ratio | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | None | – | EtOH | 10 |

| 3 | CuCl (0.3) | – | EtOH | 39 |

| 9 | [HDPH]Cl–CuCl (0.3) | 1:1 | EtOH | 80 |

| 13 | [HDPH]Cl–CuCl (0.3) | 1:2 | EtOH | 80 |

| 17 | [HDPH]Cl–CuCl (0.3) | 1:1 | CH₃CN | 17 |

Conditions : Ethanol solvent, reflux, 60 minutes.

Key Observations :

-

The 1:1 molar ratio of [HDPH]Cl–CuCl in ethanol provided optimal yields (80%) .

-

Solvent polarity critically influenced reactivity, with ethanol outperforming CH₃CN or t-BuOH .

-

Catalyst recyclability was demonstrated without significant loss in activity .

Reaction Scope

The system enabled:

-

Synthesis of mono- and bis-tetrahydrocinnolin-5(1H)-ones from dialdehydes .

-

One-pot formation of benzimidazole-tetrahydrocinnolinone hybrids (e.g., 8e ) via condensation with o-phenylenediamine (52–78% yields) .

Interactions with Ionic Liquids

Diphenhydramine hydrochloride exhibits strong attractive interactions with imidazolium-based ionic liquids (ILs) like [C₄mim][Cl] and [C₈mim][Cl]. These interactions were quantified via:

Propriétés

Numéro CAS |

4747-24-4 |

|---|---|

Formule moléculaire |

C18H24ClNO |

Poids moléculaire |

305.8 g/mol |

Nom IUPAC |

2-(1,1-diphenylethoxy)-N,N-dimethylethanamine;hydrochloride |

InChI |

InChI=1S/C18H23NO.ClH/c1-18(20-15-14-19(2)3,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13H,14-15H2,1-3H3;1H |

Clé InChI |

OENNPKKTWVSGPI-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN(C)C.Cl |

SMILES canonique |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN(C)C.Cl |

Key on ui other cas no. |

4747-24-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.